![molecular formula C7H4ClNOS B1584053 6-Chlorobenzo[d]thiazol-2(3H)-one CAS No. 62266-81-3](/img/structure/B1584053.png)

6-Chlorobenzo[d]thiazol-2(3H)-one

Overview

Description

6-Chlorobenzo[d]thiazol-2(3H)-one is a chemical compound with the CAS Number: 62266-81-3. It has a molecular weight of 185.63 . It’s a solid at room temperature .

Synthesis Analysis

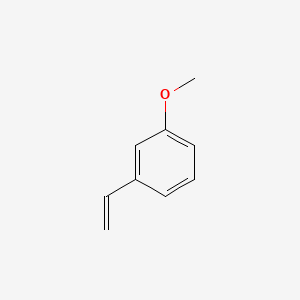

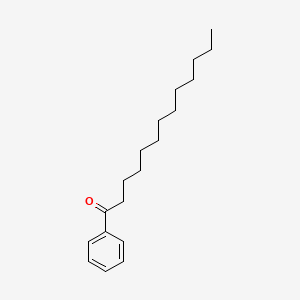

The synthesis of 6-Chlorobenzo[d]thiazol-2(3H)-one and its derivatives has been reported in several studies . For instance, a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .Molecular Structure Analysis

The molecular structure of 6-Chlorobenzo[d]thiazol-2(3H)-one consists of a benzothiazole ring substituted with a chlorine atom .Physical And Chemical Properties Analysis

6-Chlorobenzo[d]thiazol-2(3H)-one is a solid at room temperature. It has a molecular weight of 185.63 . Unfortunately, the search results did not provide more detailed physical and chemical properties.Scientific Research Applications

Antimicrobial Properties

6-Chlorobenzo[d]thiazol-2(3H)-one and its derivatives exhibit significant antimicrobial properties. A study demonstrated that derivatives like 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one showed moderate to excellent activity against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans (B'Bhatt & Sharma, 2017). Another study synthesized N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives, which exhibited moderate to good antimicrobial inhibition (Gilani et al., 2011).

Applications in Corrosion Inhibition

Compounds like 6-Chlorobenzo[d]thiazol-2(3H)-one are studied for their potential as corrosion inhibitors. For example, density functional theory (DFT) calculations and molecular dynamics simulations were performed on thiazole and thiadiazole derivatives to predict their corrosion inhibition performances against iron metal. The theoretical data were in good agreement with experimental results, indicating their effectiveness (Kaya et al., 2016).

Antiviral Activity

Some derivatives of 6-Chlorobenzo[d]thiazol-2(3H)-one demonstrate antiviral properties. A study synthesized 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamide derivatives, which showed specific anti-tobacco mosaic virus activity (Chen et al., 2010).

Molecular Dynamics and Structural Analysis

The molecular dynamics and structural features of thiazole derivatives are crucial in understanding their reactivity and interaction with different molecules. A study using quantum chemical analysis and DFT provided insights into the structural, electronic, and spectroscopic parameters of thiazole derivatives, which is essential for their application in various fields (Assad et al., 2022).

Cancer Research

6-Chlorobenzo[d]thiazol-2(3H)-one derivatives are also explored for their potential in cancer research. For instance, mixed-ligand copper(II)-sulfonamide complexes derived from 6-Chlorobenzo[d]thiazol-2(3H)-one were studied for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity, showing significant results in cell death primarily by apoptosis (González-Álvarez et al., 2013).

Synthesis and Characterization

The synthesis and characterization of derivatives of 6-Chlorobenzo[d]thiazol-2(3H)-one are key areas of research, providing insights into their potential applications in various fields. For example, the synthesis and characterization of benzothiazoleurea derivatives using microwave-assisted techniques have been reported, indicating the versatility of these compounds (Chen et al., 2010).

Safety And Hazards

properties

IUPAC Name |

6-chloro-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNOS/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQHEPFUBPHTCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30977832 | |

| Record name | 6-Chloro-1,3-benzothiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chlorobenzo[d]thiazol-2(3H)-one | |

CAS RN |

62266-81-3 | |

| Record name | 2(3H)-Benzothiazolone, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062266813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-1,3-benzothiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dichloro-n-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1583978.png)

![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetrakis(2-methylpropyl)-](/img/structure/B1583980.png)

![2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1583987.png)